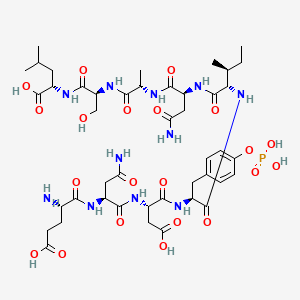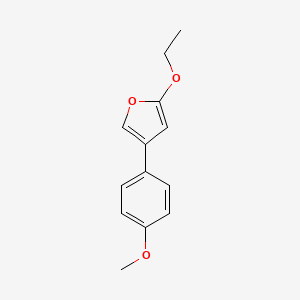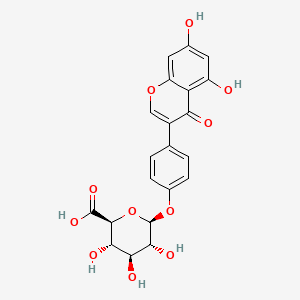
1,2-Benzenediol,3-(3,6-dihydro-4-methyl-2h-pyran-3-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenediol,3-(3,6-dihydro-4-methyl-2H-pyran-3-yl)- is an organic compound that features a benzenediol moiety linked to a dihydropyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol,3-(3,6-dihydro-4-methyl-2H-pyran-3-yl)- can be achieved through several methods. One common approach involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This reaction facilitates the formation of the dihydropyran ring, which is then linked to the benzenediol moiety.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions
1,2-Benzenediol,3-(3,6-dihydro-4-methyl-2H-pyran-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced forms.
科学研究应用
1,2-Benzenediol,3-(3,6-dihydro-4-methyl-2H-pyran-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism by which 1,2-Benzenediol,3-(3,6-dihydro-4-methyl-2H-pyran-3-yl)- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-: This compound shares a similar dihydropyran ring structure but differs in the substituents attached to the ring.
1,2-Benzenediol, 4-methyl-: This compound has a similar benzenediol moiety but lacks the dihydropyran ring.
Uniqueness
1,2-Benzenediol,3-(3,6-dihydro-4-methyl-2H-pyran-3-yl)- is unique due to its combined benzenediol and dihydropyran structures, which confer distinct chemical and biological properties
属性
CAS 编号 |
153694-77-0 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.241 |
IUPAC 名称 |
3-(4-methyl-3,6-dihydro-2H-pyran-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C12H14O3/c1-8-5-6-15-7-10(8)9-3-2-4-11(13)12(9)14/h2-5,10,13-14H,6-7H2,1H3 |
InChI 键 |
VPHOBIUAFAMWDA-UHFFFAOYSA-N |
SMILES |
CC1=CCOCC1C2=C(C(=CC=C2)O)O |
同义词 |
1,2-Benzenediol, 3-(3,6-dihydro-4-methyl-2H-pyran-3-yl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone, 1-(6-methylbicyclo[4.2.0]oct-3-en-1-yl)-, cis- (9CI)](/img/new.no-structure.jpg)
![(3R,8AS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B588621.png)
![7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one](/img/structure/B588623.png)
![4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B588625.png)





